molecular formula C19H20F3NO2S B2646793 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1351622-07-5

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2646793
CAS No.: 1351622-07-5
M. Wt: 383.43
InChI Key: WLWFVVRLFTUUQF-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a cyclopentanecarboxamide core scaffold, a structure present in compounds investigated for various biological activities. The molecular architecture, which incorporates a thiophene heterocycle and a trifluoromethyl phenyl group, is often associated with potential interactions with therapeutic targets. Compounds with carboxamide functionalities and thiophene rings are frequently explored as modulators of protein function, such as enzyme inhibitors or receptor antagonists/agonists. Research into structurally similar molecules has indicated potential applications in developing novel agents for oncology, with some acting as potent inhibitors of tubulin polymerization, and in inflammatory diseases, as antagonists for receptors like the Platelet Activating Factor Receptor (PAFR). The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity, making it a valuable moiety in lead optimization. This product is intended for research use only (RUO) and is not approved for use in humans or animals.

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO2S/c20-19(21,22)14-7-5-13(6-8-14)15(24)12-23-17(25)18(9-1-2-10-18)16-4-3-11-26-16/h3-8,11,15,24H,1-2,9-10,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWFVVRLFTUUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural attributes and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a cyclopentanecarboxamide core with multiple functional groups, including a trifluoromethyl group and a thiophene moiety. The presence of these groups is believed to contribute significantly to its biological activity.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₄H₁₃F₃N₂O₂S
Molecular Weight349.8 g/mol
CAS Number1351635-50-1
DensityNot Available
Melting PointNot Available

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. A study evaluated the activity of various derivatives against Staphylococcus aureus and methicillin-resistant strains (MRSA). The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of approximately 25.9 μM against S. aureus , indicating its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity Data

Compound NameMIC (μM)Activity Type
This compound25.9Bactericidal against S. aureus
Control12.9Bactericidal against MRSA

Anti-inflammatory Effects

The compound's anti-inflammatory potential was assessed through its effect on lipopolysaccharide-induced NF-κB activation. It was found to attenuate NF-κB activation more effectively than some known anti-inflammatory agents, suggesting a promising avenue for further exploration in inflammatory disease treatment .

Table 2: Anti-inflammatory Activity

Compound NameNF-κB Activation (%)Comparison to Control (%)
This compound9% decreaseMore potent than cinnamic acid

Cytotoxicity Studies

In vitro studies have shown that the compound does not exhibit significant cytotoxic effects at concentrations up to 20 μM, making it a candidate for further development in therapeutic applications without the risk of toxicity at effective doses .

Table 3: Cytotoxicity Data

Compound NameIC₅₀ (μM)Remarks
This compound>20Non-cytotoxic up to tested concentration

Case Studies and Research Findings

A series of studies have explored the biological activity of compounds similar to this compound. These studies highlight the importance of structural modifications in enhancing biological efficacy.

  • Antimicrobial Efficacy : A comparative analysis revealed that compounds with similar structural motifs showed varying degrees of activity against bacterial strains, emphasizing the role of the trifluoromethyl group in enhancing antimicrobial properties .
  • Inflammation Models : In animal models, compounds with similar configurations demonstrated significant reductions in inflammatory markers, supporting their potential use in treating inflammatory diseases .
  • Cytotoxicity Profiles : The safety profile of these compounds has been established through extensive cytotoxicity testing, indicating a favorable therapeutic window for further development .

Scientific Research Applications

Medicinal Chemistry

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been investigated for its potential as a therapeutic agent. Compounds with similar structures have shown promise in:

  • Enzyme Inhibition : Compounds featuring thiophene rings have been studied for their ability to inhibit enzymes such as aromatase, which is relevant in cancer treatment. The trifluoromethyl group may enhance binding affinity to target enzymes due to its electronic properties .
  • Antidiabetic Activity : Preliminary studies suggest that derivatives of this compound could exhibit antidiabetic effects by inhibiting key enzymes involved in glucose metabolism. For example, related compounds have demonstrated significant inhibition of α-glucosidase and α-amylase, suggesting potential for managing diabetes .

Materials Science

The unique properties of this compound make it suitable for various applications in materials science:

  • Organic Electronics : The thiophene component can contribute to the electronic properties necessary for applications in organic photovoltaics and field-effect transistors.
  • Coatings and Polymers : The compound's stability and reactivity allow it to be used in creating advanced coatings that require specific chemical interactions.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructural FeaturesNotable Activities
N-methyl nicotinamideNicotinamide coreMetabolic regulation
N-ethyl nicotinamideNicotinamide coreNeuroprotective effects
Thiophene derivativesVarious substitutionsAntimicrobial activity
This compoundHydroxy, trifluoromethyl, thiophenePotential enzyme inhibition, antidiabetic effects

Table 2: Inhibition Rates of Antidiabetic Targets by Related Compounds

Compound (500 μM/mL)α-Glucosidase % Inhibitionα-Amylase % InhibitionPTP-1B % InhibitionDPPH % Inhibition
S,S,R-583.13 ± 0.8078.85 ± 2.2488.35 ± 0.8992.23 ± 0.22
Racemic mixture62.31 ± 0.6656.32 ± 1.6654.00 ± 0.5449.25 ± 1.05

Case Study 1: Enzyme Inhibition

A study investigated a structurally similar compound's ability to inhibit PTP1B, an enzyme implicated in insulin signaling pathways. The results indicated that modifications similar to those present in this compound could enhance inhibitory activity against this target, suggesting a pathway for developing new antidiabetic agents .

Case Study 2: Organic Electronics

Research into the use of thiophene-containing compounds in organic electronics has shown that their unique electronic properties can be harnessed to improve the efficiency of organic solar cells and transistors. The incorporation of trifluoromethyl groups has been noted to enhance the charge transport properties, making compounds like this compound valuable for future developments in this field.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide (Target) Cyclopentanecarboxamide - Thiophen-2-yl on cyclopentane
- Hydroxyethyl-4-(trifluoromethyl)phenyl
C₂₁H₂₁F₃N₂O₂S 422.47* Enhanced hydrogen bonding (hydroxyethyl), aromatic diversity (thiophene)
N-[4-chloro-2-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide () Cyclopentanecarboxamide - Phenyl on cyclopentane
- 4-chloro-2-(trifluoromethyl)phenyl
C₁₉H₁₇ClF₃NO 367.79 Higher lipophilicity (chloro group), reduced solubility
4-(Thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide (Compound 17, ) Butanamide - Thiophen-2-yl
- 4-(4-(trifluoromethyl)phenyl
C₁₅H₁₄F₃NO₂S 349.34* Flexible aliphatic chain may improve bioavailability
(1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethyl... () Bicyclo[2.2.1]heptane - Thiophen-2-yl with phenoxy-methyl
- Carboxyethyl
C₂₆H₃₀N₂O₃S 474.60* Rigid bicyclic core, carboxylic acid for solubility

*Calculated based on molecular formula.

Key Structural Differences and Implications

Core Structure: The target compound and ’s analog share a cyclopentanecarboxamide core, which may confer conformational rigidity and enhance binding to planar receptors. ’s bicyclo[2.2.1]heptane core introduces steric constraints, which could limit metabolic degradation but reduce synthetic accessibility .

Substituent Effects: Hydroxyethyl vs. Thiophen-2-yl vs. Phenyl: The thiophen-2-yl group (target and Compound 17) provides π-π stacking interactions and electronic diversity compared to phenyl (), which may enhance binding to sulfur-rich enzymatic pockets .

Pharmacokinetic Considerations :

  • The target compound ’s hydroxyethyl and thiophen-2-yl groups balance solubility and membrane permeability, whereas ’s analog, with its chloro and phenyl groups, may exhibit higher plasma protein binding and longer half-life .
  • Compound 17’s butanamide chain could improve oral bioavailability due to reduced steric hindrance during absorption .

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